Bis-PEG3-biotin

Avidin-biotin system Crosslinking Molecular spacer design

Researchers constructing avidin/streptavidin-based signal amplification scaffolds frequently encounter unpredictable crosslinking efficiency due to improper spacer geometry. Bis-PEG3-biotin resolves this with an empirically optimized ~18.1 Å PEG4 spacer that yields 100% avidin polymerization into multimeric chains. • 18.1 Å extended spacer exceeds the 12-bond threshold required for bifunctional crosslinking, enabling linear avidin chain assembly. • Dual biotin termini engage two avidin/streptavidin binding sites simultaneously-ideal for streptavidin-HRP polymer construction. • Supplied at >98% purity as a discrete, monodisperse compound (exactly 15 atoms), ensuring reproducible crosslinking stoichiometry and lot-to-lot consistency.

Molecular Formula C30H52N6O7S2
Molecular Weight 672.9 g/mol
Cat. No. B6363039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG3-biotin
Molecular FormulaC30H52N6O7S2
Molecular Weight672.9 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)NC(=O)N2
InChIInChI=1S/C30H52N6O7S2/c37-25(9-3-1-7-23-27-21(19-44-23)33-29(39)35-27)31-11-5-13-41-15-17-43-18-16-42-14-6-12-32-26(38)10-4-2-8-24-28-22(20-45-24)34-30(40)36-28/h21-24,27-28H,1-20H2,(H,31,37)(H,32,38)(H2,33,35,39)(H2,34,36,40)
InChIKeyBYMLPPUTYPTYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Bisbiotin-PEG4-diamine Overview


N,N'-Bisbiotin-tetra(ethylene glycol)-diamine (CAS 194920-54-2; synonyms: Bis-PEG3-biotin, Biotin-TEG-Biotin) is a homobifunctional crosslinking reagent comprising two biotin moieties connected by a tetra(ethylene glycol) (PEG4) spacer arm . With a molecular weight of 672.9 g/mol and the molecular formula C30H52N6O7S2, this compound belongs to the class of discrete, single-molecular-weight PEG-biotin conjugates designed for precise spatial control in avidin/streptavidin-based affinity systems . The PEG spacer confers aqueous solubility and conformational flexibility, while the dual biotin termini enable intermolecular bridging of avidin tetramers or intramolecular engagement of two binding sites within the same avidin molecule, depending on spacer geometry and experimental conditions [1].

Why This Bisbiotin-PEG Linker Is Irreplaceable


Biotin-PEG reagents exhibit profound functional divergence based on three interdependent parameters: PEG spacer length, terminal functional group identity (monobiotin vs. bis-biotin), and conformational flexibility. Empirical studies demonstrate that PEG spacer length directly modulates avidin binding stoichiometry—PEG5000-biotin yields a 1:1 complex, whereas PEG588-biotin and PEG3400-biotin achieve 4:1 stoichiometry [1]. Moreover, the critical threshold for bifunctional crosslinking of avidin occurs at a spacer distance of 12 bonds between biotin carboxyl groups; shorter spacers (<12 bonds) permit only monovalent binding, while longer spacers (≥12 bonds) enable linear avidin polymerization [2]. For bis-biotin constructs, spacer length determines oligomerization outcome: a 26.7 Å non-PEG spacer produces ~50% avidin oligomers, whereas a 19.5 Å spacer yields 100% polymerization into ~21-unit avidin chains [3]. Thus, substituting N,N'-Bisbiotin-tetra(ethylene glycol)-diamine with a monobiotin reagent, a shorter PEG spacer, or a longer bis-biotin analog will fundamentally alter binding valency, crosslinking capacity, and downstream assay architecture.

Quantitative Performance Evidence


Bifunctional Avidin Binding Threshold

The ability of N,N'-Bisbiotin-tetra(ethylene glycol)-diamine to function as a bifunctional crosslinker—engaging two avidin binding sites simultaneously—depends critically on its spacer length exceeding a defined threshold. A foundational study by Green et al. synthesized a homologous series of bisbiotinyl diamines with 9 to 25 bonds between biotin carboxyl groups and demonstrated that compounds with fewer than 12 bonds exhibited strictly monovalent avidin binding, whereas compounds with ≥12 bonds behaved bifunctionally and polymerized avidin into linear chains [1]. N,N'-Bisbiotin-tetra(ethylene glycol)-diamine, with its tetra(ethylene glycol) spacer providing approximately 15-18 atoms in the extended conformation, comfortably exceeds this 12-bond minimum threshold for bifunctional activity .

Avidin-biotin system Crosslinking Molecular spacer design

Spacer Length and Avidin Oligomerization Efficiency

The precise length of the spacer separating two biotin moieties directly governs the efficiency and product distribution of avidin oligomerization. Pratesi et al. (2015) synthesized and characterized a series of DOTA-conjugated bis-biotin compounds with varying spacer geometries. SEC-HPLC MALLS analysis revealed that bis-biotin 16, bearing a non-PEG linker providing a 26.7 Å inter-biotin distance, generated approximately 50% avidin oligomers under the reaction conditions. In stark contrast, the shorter analog 18 (19.5 Å inter-biotin distance) afforded 100% conversion to an avidin polymer containing roughly 21 avidin protein units [1]. N,N'-Bisbiotin-tetra(ethylene glycol)-diamine, with its PEG4 spacer spanning approximately 18.1 Å in the extended conformation , positions itself closer to the high-efficiency 19.5 Å regime, suggesting optimal polymerization capacity relative to longer analogs.

Avidin oligomerization Bis-biotin spacer engineering Supramolecular assembly

Endogenous Biotin Resistance in Pretargeting

A critical limitation of monobiotin-based pretargeting systems in vivo is interference from endogenous biotin present in all tissues and circulation. Wilbur et al. (2010) designed and evaluated bis-biotin-containing reagents specifically to circumvent this problem. In mouse lymphoma xenograft models, the combination of an anti-CD20 scFv(4)-streptavidin mutant fusion protein with a radioiodinated bis-biotin derivative enabled effective tumor targeting even in the presence of endogenous biotin—a feat unachievable with the standard monobiotin-DOTA reagent (3a/3b) under identical conditions [1]. While the bis-biotin compound evaluated in this study incorporates a trigalactose clearance moiety distinct from N,N'-Bisbiotin-tetra(ethylene glycol)-diamine, the fundamental advantage—dual biotin presentation enabling productive binding despite competing endogenous biotin—is inherent to the bis-biotin architecture.

Pretargeted radioimmunotherapy Endogenous biotin blocking Streptavidin mutant compatibility

PEG Molecular Weight and Avidin Binding Parameters

The molecular weight of the PEG spacer conjugated to biotin exerts quantitative control over both binding stoichiometry and equilibrium dissociation constant (Kd) with avidin. Ke et al. (2007) systematically characterized PEGylated biotins across a molecular weight range and reported that as PEG molecular weight increased from 588 to 3400 to 5000 g/mol, the Kd increased from ~10⁻¹⁵ M (native biotin-avidin) to approximately 10⁻⁸ M [1]. Concurrently, stoichiometry shifted from 4:1 (biotin:avidin) for PEG588 and PEG3400 to 1:1 for PEG5000. N,N'-Bisbiotin-tetra(ethylene glycol)-diamine, with a PEG spacer of approximately 176 g/mol (PEG4), falls well below the molecular weight range that compromises binding affinity or restricts stoichiometry, thereby preserving near-native biotin-avidin binding characteristics while enabling bifunctional crosslinking.

PEGylation Binding stoichiometry Avidin-biotin affinity modulation

Defined Monodisperse Spacer Geometry

Unlike polydisperse PEG preparations that introduce heterogeneity into bioconjugate characterization, N,N'-Bisbiotin-tetra(ethylene glycol)-diamine is a discrete, single-molecular-weight compound with precisely defined spacer geometry. The dPEG®3 spacer comprises exactly 15 atoms with an extended conformation length of 18.1 Å . This discrete nature enables accurate molecular modeling, reproducible crosslinking outcomes, and quantitative interpretation of avidin polymerization products. In contrast, polydisperse PEG linkers introduce variable spacer lengths that confound structure-activity relationship studies and reduce batch-to-batch reproducibility.

Discrete PEG reagents Spacer arm length Molecular ruler applications

Validated Application Scenarios


Avidin Oligomerization for Signal Amplification

This compound is uniquely suited for generating defined avidin or streptavidin oligomers as signal amplification scaffolds in immunoassays and biosensors. The ~18.1 Å spacer length positions this reagent within the empirically validated optimal range (19.5 Å yields 100% polymerization) for efficient avidin crosslinking into multimeric chains [1], while preserving near-native biotin-avidin affinity due to the compact PEG4 spacer [2]. Researchers can exploit this property to construct streptavidin-HRP polymers or avidin-enzyme cascades that amplify detection signals beyond what is achievable with monobiotin reagents.

Pretargeted Radioimmunotherapy with Endogenous Biotin Resistance

For in vivo pretargeting applications where circulating endogenous biotin compromises monobiotin-based targeting, bis-biotin reagents offer documented functional superiority. Studies demonstrate that bis-biotin architectures maintain tumor localization in the presence of endogenous biotin, whereas monobiotin-DOTA reagents fail under identical conditions [3]. N,N'-Bisbiotin-tetra(ethylene glycol)-diamine provides a versatile bis-biotin core for constructing cleavable linkers, radiolabeled conjugates, or clearance agent precursors in pretargeted radioimmunotherapy protocols.

Molecular Ruler for Distance-Dependent Binding Studies

The discrete, monodisperse nature of this compound (exactly 15 atoms, 18.1 Å extended conformation ) makes it an ideal molecular ruler for probing the spatial arrangement of avidin binding sites and for calibrating distance-dependent biotin-avidin interaction studies. The compound's well-defined geometry enables quantitative interpretation of crosslinking efficiency as a function of inter-biotin distance, providing a benchmark for evaluating novel biotinylated ligands or streptavidin mutants.

Self-Assembly of Supramolecular Avidin-Biotin Constructs

The bifunctional binding capacity of this compound—exceeding the 12-bond threshold required for simultaneous engagement of two avidin molecules [4]—enables its use as a programmable crosslinker in the bottom-up assembly of avidin-based supramolecular architectures. By varying the stoichiometric ratio of bis-biotin linker to avidin, researchers can tune the degree of polymerization and generate discrete oligomers or extended networks for applications in biomaterials, drug delivery vehicles, and nanostructured biosensors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-PEG3-biotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.